9-Bromoacridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

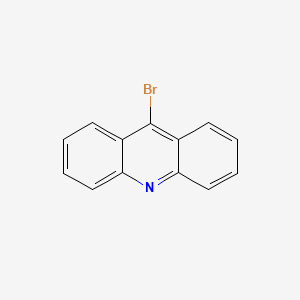

IUPAC Name |

9-bromoacridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrN/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNTFCRCMYKVMPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70575199 |

Source

|

| Record name | 9-Bromoacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70575199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4357-57-7 |

Source

|

| Record name | 9-Bromoacridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4357-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Bromoacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70575199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Bromoacridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

High-Yield Synthesis of 9-Bromoacridine: A Critical Protocol

Executive Summary

9-Bromoacridine is a pivotal intermediate in the synthesis of DNA-intercalating agents, antitumor drugs (e.g., amsacrine derivatives), and chemiluminescent probes. While 9-chloroacridine is ubiquitous, the bromo-analogue offers distinct advantages in nucleophilic aromatic substitution (

This guide details the aromatization-halogenation of 9(10H)-acridone using Phosphorus(V) oxybromide (

Strategic Analysis & Mechanism

The Chemical Transformation

The conversion of 9(10H)-acridone to this compound is not a simple substitution; it is an aromatization-driven halogenation . 9-Acridone exists in equilibrium between its stable lactam form (keto) and its transient lactim form (enol). The reaction utilizes the high oxophilicity of phosphorus to trap the lactim tautomer, converting the hydroxyl group into a reactive phosphoryl leaving group, which is subsequently displaced by bromide.

Mechanistic Pathway

-

Activation: The carbonyl oxygen of the acridone (in its minor enol tautomer) attacks the electrophilic phosphorus of

. -

Leaving Group Formation: A phosphorodibromidate intermediate is formed, creating a highly activated leaving group (

). -

Aromatization/Substitution: A bromide ion attacks the C-9 position. The driving force is the restoration of the fully aromatic acridine system, which is energetically favorable over the acridone quinoid-like structure.

[1][2][3][4]

Experimental Protocol

Materials & Equipment

-

Precursor: 9(10H)-Acridone (Dry, finely powdered).

-

Reagent: Phosphorus oxybromide (

), 98%+. Note: -

Solvent (Optional): Nitrobenzene (if melt is difficult to stir), though neat reaction is preferred for kinetics.

-

Quench: Crushed ice/water, Ammonium Hydroxide (

) or Sodium Bicarbonate ( -

Apparatus: Round-bottom flask (RBF), reflux condenser with calcium chloride drying tube (strict moisture exclusion), oil bath.

Step-by-Step Methodology

Phase 1: Reaction Assembly

-

Drying: Ensure all glassware is flame-dried or oven-dried.

reacts violently with water to produce -

Charging: In a 250 mL RBF, charge 10.0 g (51.2 mmol) of 9(10H)-acridone.

-

Reagent Addition: Add 25.0 g (87.2 mmol) of

. This represents a ~1.7 equivalent excess to drive the equilibrium and serve as a solvent upon melting.-

Expert Tip: If the mixture is too viscous to stir magnetically, add 10-15 mL of dry nitrobenzene. However, a neat melt at 120°C usually liquefies sufficiently.

-

Phase 2: Thermal Activation

-

Heating: Place the flask in an oil bath pre-heated to 120–130°C .

-

Reflux: The solid mixture will melt into a dark red/brown liquid. Maintain gentle reflux for 2 to 3 hours .

-

Monitoring: Monitor by TLC (Silica, 20% Ethyl Acetate/Hexane). The highly fluorescent acridone spot (

) should disappear, replaced by the less polar, non-fluorescent (or weakly fluorescent) this compound spot (

Phase 3: Quench & Isolation (Critical Control Point)

-

Cooling: Allow the reaction mixture to cool to ~60°C (viscous oil), but do not allow it to solidify completely.

-

Hydrolysis: Pour the warm reaction mass slowly onto 200 g of crushed ice with vigorous stirring.

-

Safety Alert: This step is exothermic. Evolution of

fumes will occur.[1] Perform in a fume hood.

-

-

Neutralization: The resulting suspension will be acidic. Slowly add concentrated

or saturated -

Filtration: Collect the yellow/green precipitate by vacuum filtration. Wash copiously with water to remove inorganic phosphates.

-

Drying: Dry the crude solid under vacuum over

or in a desiccator.

Purification & Characterization

The crude product often contains traces of unreacted acridone or hydrolysis products.

Recrystallization Strategy

-

Solvent: Benzene (traditional) or Cyclohexane/Toluene (safer alternatives).

-

Protocol: Dissolve the dried crude solid in the minimum amount of boiling solvent. Filter hot (gravity filtration) to remove any insoluble acridone traces. Allow to cool slowly to room temperature, then to 4°C.

-

Yield: Typical yields range from 75% to 85% .

Analytical Specifications

| Parameter | Specification | Notes |

| Appearance | Yellow to greenish-yellow needles | Darkening implies decomposition |

| Melting Point | 115 – 119 °C | Sharp range indicates high purity |

| Solubility | Soluble in | Insoluble in water |

| Downfield shift due to Br and N-heterocycle |

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete reaction or hydrolysis during quench | Increase reaction time; ensure pH > 8 during workup. |

| Product Reverts to Acridone | Acidic hydrolysis during workup | Neutralize rapidly; do not boil in acidic water. |

| Sticky/Oily Product | Residual solvent or | Recrystallize from non-polar solvent; ensure thorough water wash. |

Workflow Visualization

Safety & Handling (E-E-A-T)

-

Phosphorus Oxybromide (

): Highly corrosive solid.[1] Reacts violently with water. Causes severe skin burns and eye damage. Handle only in a dry box or well-ventilated fume hood. -

Acridines: Many acridine derivatives are DNA intercalators and potential mutagens. This compound is a skin and respiratory irritant. Wear full PPE (gloves, goggles, lab coat).

-

Waste Disposal: Quenched reaction mixtures contain high concentrations of bromide and phosphate. Neutralize before disposal according to local hazardous waste regulations.

References

-

Sigma-Aldrich. (n.d.).[2] this compound 97% Product Sheet. Retrieved from

-

National Institutes of Health (NIH). (2023). New Boron Containing Acridines: Synthesis and Preliminary Biological Study. PMC. Retrieved from

-

ChemicalBook. (n.d.). 9-Bromoanthracene Synthesis Procedures (Analogous Chemistry). Retrieved from

-

Manac Inc. (2024).[1] Overview of bromination reactions with phosphorus bromides. Chemia. Retrieved from

-

BenchChem. (n.d.). Solubility and Stability of 9-Amino-2-bromoacridine (Acridine Solubility Data). Retrieved from

Sources

Spectroscopic Characterization of 9-Bromoacridine: A Technical Guide

Executive Summary & Chemical Context

9-Bromoacridine (9-BA) is a pivotal heterocyclic intermediate in the synthesis of DNA-intercalating agents, antimalarials (e.g., quinacrine derivatives), and chemotherapeutic compounds.[1] Unlike its 9-amino counterparts, 9-BA is electrophilic at the C9 position, making it highly reactive toward nucleophiles.[1]

This guide provides a rigorous spectroscopic framework for the identification and purity assessment of 9-BA. As researchers, we must look beyond simple peak assignment; we must understand the electronic perturbations caused by the heavy bromine atom—specifically the Heavy Atom Effect —which drastically alters the photophysical landscape of the acridine core.

Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]

-

CAS: 4357-57-7

-

Formula: C₁₃H₈BrN

-

MW: 258.11 g/mol

-

Appearance: Yellow to orange crystalline solid (color arises from

transitions).

Electronic Spectroscopy (UV-Vis & Fluorescence)

UV-Vis Absorbance

The acridine chromophore is sensitive to substitution at the 9-position. The bromine atom induces a bathochromic (red) shift relative to acridine due to the expansion of the conjugated system and the polarizability of the halogen.

Key Spectral Features:

- Transitions (UV): Intense bands observed at 250–260 nm . These are characteristic of the anthracene-like aromatic core.

- Transitions (Visible): A weaker, structured band appears in the 350–390 nm region. This transition is responsible for the compound's yellow color.

-

Solvatochromism: 9-BA exhibits positive solvatochromism. In polar aprotic solvents (e.g., DMSO, DMF), the dipole moment of the excited state is stabilized, slightly red-shifting the

compared to non-polar solvents like hexane.[1]

| Parameter | Value / Range | Notes |

| 254 nm | ||

| 360–380 nm | ||

| Extinction Coeff.[1] ( | ~10,000 - 15,000 M⁻¹cm⁻¹ | Estimate for visible band |

Protocol 1: UV-Vis Purity Assay

-

Blanking: Use spectroscopic grade Methanol (MeOH).

-

Stock Solution: Dissolve 2.6 mg 9-BA in 10 mL MeOH (1 mM). Note: Protect from light to prevent photohydrolysis.

-

Dilution: Dilute 100

L of stock into 2.9 mL MeOH (Final: ~33 -

Scan: 200–600 nm.

-

Validation: Absorbance at 365 nm should be 0.3–0.6 AU. If >1.0, dilution is insufficient (aggregates form).[1]

Fluorescence & The Heavy Atom Effect

While acridine is highly fluorescent, This compound is weakly fluorescent . This is a classic manifestation of the internal Heavy Atom Effect .

Mechanism: The high atomic number of Bromine (

-

Diagnostic Utility: If your sample is intensely green fluorescent, it is likely hydrolyzed to acridone or substituted with a nucleophile.[1] Pure 9-BA should exhibit minimal emission.

Vibrational Spectroscopy (IR)

Infrared spectroscopy is the rapid-check method for functional group integrity. The absence of N-H stretches and the presence of the C-Br band are confirmatory.

| Frequency (cm⁻¹) | Assignment | Structural Insight |

| 3030 - 3060 | C-H Stretch (Aromatic) | |

| 1550 - 1620 | C=C / C=N Stretch | Acridine ring breathing modes.[1] |

| 740 - 760 | C-H Out-of-Plane Bend | Ortho-disubstituted benzene rings (4 adjacent H).[1] |

| 550 - 650 | C-Br Stretch | The "Fingerprint" confirmation.[1][2] Usually a distinct, sharp band.[1] |

| Absent | N-H / O-H Stretch | Absence confirms no hydrolysis to acridone or amine contamination.[1] |

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive structural proof. The symmetry of the acridine core simplifies the spectrum, but the 9-Br substituent creates a unique deshielding pattern.

¹H NMR (Proton)

Solvent:

-

Symmetry: The molecule has

symmetry (axis through N and C9). Thus, protons 1/8, 2/7, 3/6, and 4/5 are chemically equivalent.[1] -

The "Peri" Effect: Protons at positions 1 and 8 are sterically compressed by the bulky Bromine atom and lie in the deshelding cone of the aromatic ring. They appear furthest downfield.

-

Missing Peak: Crucially, there is no singlet at ~8.8 ppm (which would correspond to H-9 in unsubstituted acridine).[1]

Predicted Shifts (

- 8.3 - 8.5 ppm (d, 2H): H-1, H-8 (Peri-protons, deshielded).[1]

- 8.1 - 8.2 ppm (d, 2H): H-4, H-5.[1]

- 7.7 - 7.9 ppm (m, 4H): H-2, H-3, H-6, H-7.[1]

¹³C NMR (Carbon)

-

C-9 Shift: The carbon attached to Bromine typically appears around 120–130 ppm , distinct from the C-H carbon in acridine.

Mass Spectrometry (MS)

Mass spec is the ultimate arbiter of halogen identity due to the unique isotopic abundance of Bromine.

Isotopic Signature:

Bromine exists as

-

Pattern: You will see two molecular ion peaks of nearly equal intensity (1:1 ratio) separated by 2 mass units.

-

M+ (257 m/z)

-

M+2 (259 m/z)

-

Fragmentation Pathway:

-

Molecular Ion:

257/259. -

Loss of Bromine: Homolytic cleavage of the C-Br bond.

-

Fragment:

178/179 (Acridinyl cation).

-

-

Loss of HCN: Further fragmentation of the acridine core (

151).

Integrated Characterization Workflow

The following diagram illustrates the logical flow for validating this compound, moving from bulk property checks to definitive structural confirmation.

Figure 1: Decision matrix for the spectroscopic validation of this compound.

Synthesis & Stability Considerations

Synthesis Context: 9-BA is typically synthesized by treating N-phenylanthranilic acid with

-

Impurity Alert: The most common impurity is 9-Acridone , resulting from hydrolysis.[1] Acridone has a distinct, intense blue fluorescence and a carbonyl stretch in IR (~1635 cm⁻¹), making it easily distinguishable from 9-BA.[1]

Handling:

-

Light Sensitivity: Acridines are photo-active. Store 9-BA in amber vials.

-

Hydrolysis: The C-Br bond is labile. Avoid prolonged exposure to aqueous acids or bases during analysis.

References

-

Acheson, R. M. (1973).[1] Acridines. The Chemistry of Heterocyclic Compounds, Vol. 9. Wiley-Interscience. (Definitive text on acridine chemistry and general spectral properties).

-

Albert, A. (1966).[1] The Acridines: Their Preparation, Physical, Chemical, and Biological Properties. Edward Arnold Ltd. (Source for synthesis and classical characterization).

-

Lower, S. K., & El-Sayed, M. A. (1966).[1] "The Triplet State and Molecular Electronic Processes in Organic Molecules." Chemical Reviews, 66(2), 199-241.[1] Link (Foundational theory on the Heavy Atom Effect and fluorescence quenching).

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for NMR shifts and MS isotope patterns).

-

NIST Chemistry WebBook. "Acridine Spectra." Link (General reference for acridine core fragmentation and IR bands).

Sources

In-Depth Technical Guide: 9-Bromoacridine Chemical Properties and Reactivity

Executive Summary

9-Bromoacridine (CAS 4357-57-7) represents a pivotal scaffold in heterocyclic chemistry, serving as a high-value intermediate for the synthesis of DNA-intercalating agents, chemotherapeutics, and fluorescent probes. Its reactivity is dominated by the lability of the C9-bromine bond, which is exceptionally susceptible to nucleophilic aromatic substitution (

This guide provides a rigorous technical analysis of this compound, moving beyond basic properties to explore its mechanistic behaviors, optimized synthetic routes, and critical safety protocols. It is designed to serve as a self-validating resource for the design and execution of acridine-based syntheses.

Part 1: Molecular Architecture & Physicochemical Profile

The reactivity of this compound is dictated by its electronic structure. The acridine core is a linear tricyclic system where the central ring (ring B) exhibits significant electron deficiency at the C9 position.

Electronic Distribution and Reactivity

The nitrogen atom at position 10 exerts a strong inductive ($ -I

Physicochemical Data Table

| Property | Value | Context/Notes |

| Molecular Formula | ||

| Molecular Weight | 258.11 g/mol | |

| Melting Point | 115–119 °C | Crystalline solid [1] |

| Appearance | Yellow to Green-Yellow | Photolabile; store in amber vials |

| Solubility | DCM, CHCl3, DMF, DMSO | Poor solubility in water and hexanes |

| pKa (Conjugate Acid) | ~3.96 (Predicted) | Less basic than acridine (5.[1][2][3][4]6) due to Br EWG [2] |

| Reactivity Class | High susceptibility to |

Part 2: Synthetic Routes

The preparation of this compound is classically achieved via the dehydration and halogenation of 9-acridone. The choice of brominating agent is critical for yield and purity.

Core Synthesis: The Protocol

While

Reaction Scheme:

Experimental Protocol: Synthesis from 9-Acridone

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents:

-

9-Acridone (1.95 g, 10 mmol)

-

Phosphorus oxybromide (

) (8.6 g, 30 mmol) -

Solvent: Anhydrous Toluene (optional, for temperature control) or Neat

Procedure:

-

Setup: In a dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser protected by a

drying tube, place 9-acridone. -

Addition: Add

rapidly to the flask. (Note: -

Reaction: Heat the mixture to 120°C (oil bath). The mixture will melt and become homogeneous. Maintain reflux for 2–4 hours. Monitor by TLC (20% EtOAc/Hexane).

-

Quench: Cool the mixture to ~60°C. Carefully pour the reaction mass onto 100 g of crushed ice/ammonia mixture (pH > 10) to neutralize phosphoric acid byproducts. Caution: Exothermic hydrolysis.

-

Workup: Extract the yellow precipitate with Chloroform (

). Wash the combined organic organic layers with brine, dry over anhydrous -

Purification: Concentrate in vacuo. Recrystallize the crude solid from anhydrous ethanol or benzene/hexane.

-

Yield: Typical yields range from 65–80%.

Validation Check: Product should appear as yellow needles. Absence of the carbonyl stretch (~1630

Part 3: Reactivity & Functionalization

The utility of this compound lies in its ability to serve as a divergent intermediate.

Nucleophilic Aromatic Substitution ( )

This is the dominant reaction pathway. The mechanism involves the addition of a nucleophile (Nu) to the C9 position, forming a resonance-stabilized Meisenheimer-like complex (sigma complex), followed by the elimination of the bromide ion.

Mechanism Visualization (DOT):

Figure 1: The electron-deficient acridine ring stabilizes the anionic intermediate, facilitating the displacement of bromine.

Protocol: Amination (Phenol-Free Method)

Historically, these reactions were performed in molten phenol. Modern "green" protocols utilize polar aprotic solvents to avoid toxic phenol waste.

Protocol:

-

Dissolve this compound (1.0 eq) in N-Methyl-2-pyrrolidone (NMP) or DMF (5 mL/mmol).

-

Add the amine (1.2 eq). If the amine is a salt, add 2.0 eq of DIPEA.

-

Heat to 80–100°C for 2–4 hours.

-

Pour into water. The product usually precipitates as the free base or hydrobromide salt.

-

Note: Acid catalysis (cat. HCl) can accelerate the reaction by protonating the ring nitrogen (N10), making C9 more electrophilic [3].

Palladium-Catalyzed Coupling (Suzuki-Miyaura)

While

Representative Protocol (Analogous to 9-Bromoanthracene [4]):

-

Catalyst:

(1–3 mol%) -

Base:

(2.0 eq) or -

Solvent: Toluene/Ethanol/Water (4:1:1) or DME/Water.

-

Conditions: Reflux under Argon for 12–24 hours.

-

Yield Expectation: >80% for aryl boronic acids.

Part 4: Applications in Medicinal Chemistry

DNA Intercalation

The planar tricyclic system of this compound derivatives allows them to slide between DNA base pairs (intercalation). The 9-amino derivatives (e.g., Quinacrine analogs) are particularly potent. The bromine atom itself can be used to cross-link DNA if photo-activated, or displaced to attach specific targeting ligands.

Divergent Synthesis Workflow

Figure 2: Strategic functionalization pathways for drug discovery.

Part 5: Safety & Handling (Critical)[5]

Hazard Classification:

-

Mutagenicity: Category 1B (Suspected of causing genetic defects).[5] Acridines are known frameshift mutagens due to DNA intercalation.

-

Acute Toxicity: Toxic if swallowed or in contact with skin.

-

Irritation: Causes severe skin and eye irritation.[5]

Handling Protocols:

-

Engineering Controls: All weighing and transfers must be done inside a certified chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

-

Decontamination: Glassware should be rinsed with a dilute acidic solution (to protonate and solubilize) followed by bleach treatment if destroying DNA-binding potential is required before standard washing.

-

Waste: Segregate as halogenated organic waste. Do not mix with oxidizers.

References

-

Sigma-Aldrich. Product Specification: this compound.[6] Link

-

Williams, R. pKa Data Compiled. Organic Chemistry Data. Link

-

BenchChem. In-Depth Technical Guide: Solubility and Stability of 9-Amino-2-bromoacridine. Link

-

Royal Society of Chemistry. Synthesis of 9-phenylanthracene via Suzuki Coupling. RSC Advances. Link

-

National Institutes of Health (NIH). Medicinal chemistry of acridine and its analogues. PMC. Link

Sources

- 1. Phenanthrene, 9-bromo- (CAS 573-17-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 3. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 4. Synthesis, computational study and biological evaluation of 9-acridinyl and 1-coumarinyl-1,2,3-triazole-4-yl derivatives as topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. CAS 4357-57-7: this compound | CymitQuimica [cymitquimica.com]

The Solubility Profile of 9-Bromoacridine: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility of 9-Bromoacridine in Organic Solvents.

Introduction: The Role of this compound in Modern Research

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid, planar structure is a key feature in the design of DNA intercalating agents, fluorescent probes, and organic light-emitting diode (OLED) components. The utility of this compound in these applications is fundamentally linked to its solubility in various organic solvents, which dictates its reactivity, processability, and bioavailability in drug delivery systems. A thorough understanding of its solubility is therefore critical for optimizing synthetic routes, purification methods, and formulation strategies. This guide provides a comprehensive overview of the factors governing the solubility of this compound, qualitative solubility information, and a detailed protocol for its quantitative determination.

Understanding the Solubility of this compound: A Molecular Perspective

The solubility of a compound is determined by the interplay of its molecular structure and the properties of the solvent. For this compound, several key features are at play:

-

Aromatic System: The large, hydrophobic, tricyclic aromatic core of acridine is the dominant feature of the molecule. This nonpolar characteristic suggests that this compound will be more soluble in nonpolar or moderately polar aprotic solvents that can engage in π-π stacking interactions.

-

Heteroatom and Dipole Moment: The presence of a nitrogen atom in the acridine ring introduces a degree of polarity to the molecule. This allows for dipole-dipole interactions with polar solvents.

-

Halogen Substitution: The bromine atom at the 9-position is highly electronegative and contributes to the molecule's overall polarity. It can also participate in halogen bonding, which may influence its interaction with specific solvents.

Based on these structural characteristics, a qualitative solubility profile can be predicted. Solvents that are aromatic (like toluene) or chlorinated (like dichloromethane and chloroform) are expected to be good solvents for this compound due to their ability to interact favorably with its aromatic system. Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are also likely to be effective due to their ability to engage in dipole-dipole interactions. Protic solvents like alcohols (methanol, ethanol) may exhibit moderate solubility, with solubility likely decreasing as the alkyl chain length of the alcohol increases.

Qualitative Solubility of this compound

While specific quantitative solubility data for this compound is not extensively reported in the literature, a qualitative understanding can be gleaned from synthetic procedures and analogy to similar compounds. The closely related compound, 9-bromoanthracene, is known to be soluble in toluene and slightly soluble in chloroform, DMSO, and methanol. Given the structural similarity, this compound is expected to exhibit a comparable solubility pattern.

Based on available information and chemical principles, the following table provides an estimated qualitative solubility profile for this compound at room temperature.

| Solvent | Predicted Solubility | Rationale |

| Nonpolar Solvents | ||

| Toluene | Soluble | Aromatic solvent, favorable π-π stacking interactions. |

| Hexane | Sparingly Soluble | Lacks the ability to interact favorably with the polar and aromatic parts of the molecule. |

| Polar Aprotic Solvents | ||

| Dichloromethane (DCM) | Soluble | Chlorinated solvent, can dissolve the aromatic system and interact with the molecule's dipole. |

| Chloroform | Soluble | Similar to DCM, a good solvent for many organic compounds. |

| Tetrahydrofuran (THF) | Moderately Soluble | Ethereal solvent with moderate polarity. |

| Ethyl Acetate | Moderately Soluble | Ester solvent with moderate polarity. |

| Acetone | Moderately Soluble | Ketone solvent with moderate polarity. |

| Dimethylformamide (DMF) | Soluble | Highly polar aprotic solvent, effective at solvating polar and aromatic compounds. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Highly polar aprotic solvent, known for its excellent solvating power for a wide range of compounds. |

| Polar Protic Solvents | ||

| Methanol | Sparingly Soluble | Can hydrogen bond with the nitrogen atom, but the large hydrophobic core limits solubility. |

| Ethanol | Sparingly Soluble | Similar to methanol, with slightly lower solubility expected due to the longer alkyl chain. |

| Water | Insoluble | The hydrophobic nature of the acridine ring system dominates, making it insoluble in water. |

Experimental Determination of this compound Solubility: A Step-by-Step Protocol

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent.

I. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Micropipettes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

II. Experimental Workflow

Technical Guide: 9-Bromoacridine – Structure, Synthesis, and Reactivity

Abstract

This technical guide provides a comprehensive analysis of 9-Bromoacridine (CAS: 4357-57-7), a critical heterocyclic intermediate in medicinal chemistry. It details the compound's chemical structure, synthesis via phosphorus oxybromide mediated halogenation, and its reactivity profile dominated by Nucleophilic Aromatic Substitution (

Chemical Identity & Physical Properties[2][3][4]

This compound is a halogenated derivative of acridine, a planar tricyclic nitrogen heterocycle. Its physical properties are governed by the extended

Table 1: Physicochemical Profile[5]

| Property | Data |

| CAS Registry Number | 4357-57-7 |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 258.11 g/mol |

| Melting Point | 115–119 °C (Lit.)[2] |

| Appearance | Yellow to greenish-yellow crystalline powder |

| Solubility | Soluble in |

| SMILES | Brc1c2ccccc2nc3ccccc13 |

| InChI Key | NNTFCRCMYKVMPU-UHFFFAOYSA-N |

Structural Analysis

Molecular Geometry and Electronic State

The acridine core is isoelectronic with anthracene but possesses a nitrogen atom at position 10 (IUPAC numbering treats the central ring carbon as C-9 and nitrogen as N-10, though historical numbering varies; this guide follows the standard IUPAC C-9 functionalization convention).

-

Planarity: The molecule is essentially planar, facilitating strong

- -

Electron Deficiency: The pyridine-like nitrogen atom withdraws electron density from the ring system via induction (

) and resonance ( -

C-9 Reactivity: The Carbon-9 position is highly electron-deficient (electrophilic) relative to the benzene rings. The presence of the Bromine atom, a good leaving group, further activates this position toward nucleophilic attack.

Synthesis Methodology

The industrial and laboratory standard for synthesizing this compound involves the halogenation of 9-acridanone (acridone). Direct bromination of acridine is less selective; therefore, the carbonyl-to-halide conversion is preferred.

Reaction Pathway

The synthesis utilizes Phosphorus Oxybromide (

Figure 1: Synthetic route from 9-Acridanone to this compound via phosphoryl bromide activation.

Detailed Protocol

Reagents: 9-Acridanone (1.0 eq), Phosphorus Oxybromide (

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser protected by a calcium chloride drying tube (reaction is moisture sensitive).

-

Addition: Charge the flask with 9-acridanone and solid

. -

Reaction: Heat the mixture to 120–130°C . If running neat, the solids will melt into a homogenous red/orange liquid. Reflux for 2–4 hours.

-

Monitoring: Monitor consumption of acridanone by TLC (eluent: Ethyl Acetate/Hexane).

-

Workup:

-

Cool the mixture to room temperature.

-

Caution: Carefully quench the excess phosphoryl halides by pouring the reaction mixture onto crushed ice/ammonia water (

) with vigorous stirring. This neutralizes the acid generated. -

Extract the yellow precipitate with Chloroform (

).

-

-

Purification: Wash the organic layer with brine, dry over

, and concentrate. Recrystallize from ethanol or purify via silica gel chromatography to yield yellow needles.

Reactivity: Nucleophilic Aromatic Substitution ( )[1][6]

The defining chemical behavior of this compound is its susceptibility to

Mechanism

The reaction follows an Addition-Elimination mechanism:

-

Addition: The nucleophile (e.g., primary amine, thiol) attacks the electron-deficient C-9 carbon.

-

Intermediate: A resonance-stabilized anionic intermediate (Meisenheimer complex) forms. The negative charge is delocalized onto the acridine nitrogen.

-

Elimination: The aromaticity is restored by the expulsion of the Bromide ion (

).

Figure 2: Mechanism of Nucleophilic Aromatic Substitution (

Key Applications in Drug Design

This reactivity is exploited to attach pharmacophores to the acridine DNA-intercalating scaffold.

-

Amination: Reaction with aliphatic diamines yields precursors for drugs like Quinacrine (antimalarial) and Amsacrine (antineoplastic).

-

Etherification: Reaction with alkoxides yields 9-alkoxyacridines.

-

Hydrolysis: In the presence of strong acid and water, this compound can revert to 9-acridanone.

Safety and Handling (MSDS Highlights)

This compound is a halogenated aromatic compound and must be handled with strict safety protocols.[3]

-

GHS Classification:

-

Acute Toxicity (Oral): Category 3 (H301) - Toxic if swallowed.

-

Skin/Eye Irritation: Causes serious eye damage (H318) and skin irritation (H315).

-

STOT-SE: May cause respiratory irritation (H335).

-

-

Handling: Use in a fume hood. Avoid dust formation. Wear nitrile gloves and chemical safety goggles.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) if possible, though it is relatively stable in air. Keep cool and dry.

References

-

Sigma-Aldrich. (n.d.). This compound Product Sheet. Retrieved from

-

PubChem. (2025).[2] this compound Compound Summary. National Library of Medicine. Retrieved from

-

ChemicalBook. (n.d.). Synthesis and Properties of Acridine Derivatives. Retrieved from

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr): Mechanism and Reactivity. Retrieved from

-

CymitQuimica. (n.d.). This compound CAS 4357-57-7.[2] Retrieved from

Sources

An In-depth Technical Guide to the Physical Properties of 9-Bromoacridine Solid

This guide provides a comprehensive technical overview of the essential physical properties of 9-Bromoacridine in its solid state. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes foundational data with practical, field-proven methodologies for characterization. The narrative emphasizes the causality behind experimental choices, ensuring a robust and validated understanding of this critical chemical entity.

Introduction: The Significance of this compound

This compound is a halogenated polycyclic aromatic heterocycle built upon the acridine tricyclic core.[1] The strategic placement of a bromine atom at the 9-position significantly influences its electronic properties and chemical reactivity, making it a versatile precursor and building block in organic synthesis.[1] Its derivatives are explored for a range of applications, including the development of antitumor agents and fluorescent probes for biological systems.[1][2] A thorough characterization of the physical properties of solid this compound is a non-negotiable prerequisite for its successful application, impacting everything from reaction kinetics and formulation to product purity and stability.

Macroscopic and Thermal Properties

The bulk properties of a solid are the first indicators of its identity and purity. For this compound, these are defined by its appearance and thermal behavior.

1.1. General Appearance and Melting Point

Solid this compound is typically supplied as a crystalline solid.[3] A uniform crystalline appearance is indicative of high purity, whereas variations in color or texture may suggest the presence of impurities or different polymorphic forms. The melting point is a critical parameter for both identification and purity assessment. A sharp melting range suggests a highly pure compound.

| Property | Value | Source |

| Appearance | Solid | [3] |

| Molecular Formula | C₁₃H₈BrN | [4] |

| Molecular Weight | 258.11 g/mol | [3] |

| Melting Point (mp) | 115-119 °C | [3][5] |

1.2. Thermal Stability Analysis

Understanding the thermal stability of this compound is crucial for determining safe handling, storage, and processing temperatures. The primary techniques for this are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6] TGA measures changes in mass as a function of temperature, identifying the onset of thermal decomposition. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing phase transitions like melting and crystallization.

Caption: Standard workflow for Powder X-ray Diffraction (PXRD) analysis.

Experimental Protocol: PXRD Analysis

-

Sample Preparation: Gently grind a small amount (approx. 20-50 mg) of the this compound solid into a fine powder using an agate mortar and pestle. This ensures a random orientation of the crystallites, which is fundamental for obtaining high-quality, representative data.

-

Mounting: Pack the powder into a sample holder. Ensure the surface is smooth and level with the holder's surface to prevent errors in peak positions due to sample displacement. A zero-background sample holder (e.g., made of silicon) is recommended to minimize signal interference.

-

Instrument Setup: Place the sample holder in the diffractometer. Set the instrument parameters, including the X-ray source (typically Cu Kα), voltage, and current. Define the scan range (e.g., 2θ from 5° to 50°), step size (e.g., 0.02°), and scan speed.

-

Data Collection: Initiate the scan to collect the diffraction pattern.

-

Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed. The positions of the diffraction peaks are used to calculate the interplanar spacings (d-spacings) via Bragg's Law (nλ = 2d sinθ), while the relative intensities are also characteristic. The overall pattern serves as a fingerprint for the specific crystalline form of this compound.

Spectroscopic Properties

Spectroscopic techniques provide detailed information about the molecular structure and electronic properties of this compound.

Sources

- 1. CAS 4357-57-7: this compound | CymitQuimica [cymitquimica.com]

- 2. Aston Publications Explorer [publications.aston.ac.uk]

- 3. 9-溴吖啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4357-57-7|this compound|BLD Pharm [bldpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Role of Halogenation in Heterocyclic Chemistry

An In-Depth Technical Guide to the Electron-Withdrawing Effects of Bromine in 9-Bromoacridine

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, functional materials, and biological probes. Acridine, a nitrogen-containing polycyclic aromatic heterocycle, is a privileged scaffold known for its ability to intercalate with DNA, a property that has been extensively explored in the development of anticancer and antimalarial agents.[1][2] The chemical and physical properties of the acridine core can be precisely modulated through substitution. The introduction of a halogen, such as bromine, at the 9-position creates this compound, a versatile synthetic intermediate whose reactivity is dominated by the powerful electron-withdrawing effects of the bromine atom.[3]

This guide provides a detailed examination of the electron-withdrawing properties of bromine in the this compound system. We will explore how this single atomic substitution fundamentally alters the electron density distribution across the acridine ring, thereby dictating its reactivity, spectroscopic characteristics, and utility in scientific research and drug development. This document is intended for researchers, medicinal chemists, and materials scientists who seek to understand and leverage the unique chemistry of this important molecule.

Part 1: Synthesis of this compound

The primary route to this compound involves the halogenation of acridone, followed by a subsequent reaction to install the bromine at the 9-position. A common and effective method is the treatment of acridone with a brominating agent like phosphorus oxybromide (POBr₃).

Experimental Protocol: Synthesis from Acridone

This protocol describes a representative synthesis of this compound from acridone. The underlying principle is the conversion of the keto group in acridone to a bromo substituent, a transformation that activates the 9-position for further chemical modifications.

Materials:

-

Acridone

-

Phosphorus oxybromide (POBr₃) or a mixture of Phosphorus pentabromide (PBr₅) and Phosphorus oxychloride (POCl₃)

-

Toluene or Xylene (as solvent)

-

Ammonium hydroxide solution

-

Ice

-

Standard reflux apparatus with a drying tube

-

Filtration apparatus (Büchner funnel)

-

Recrystallization solvents (e.g., ethanol, acetone)

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add acridone (1 equivalent) and the solvent (e.g., toluene).

-

Addition of Reagent: Carefully add phosphorus oxybromide (POBr₃, ~2-3 equivalents) to the suspension. The reaction is typically performed under anhydrous conditions to prevent the decomposition of the phosphorus reagent.

-

Reflux: Heat the reaction mixture to reflux (approximately 110-140 °C, depending on the solvent) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess phosphorus reagent.

-

Neutralization & Precipitation: Neutralize the acidic solution by the slow addition of a concentrated ammonium hydroxide solution until the pH is basic. This will precipitate the crude this compound.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel and wash thoroughly with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetone, to yield this compound as a yellow to orange crystalline solid.[4]

Workflow Visualization: Synthesis of this compound

Caption: Workflow for the synthesis of this compound from acridone.

Part 2: The Core Directive: Electron-Withdrawing Effects of Bromine

The bromine atom at the 9-position of the acridine ring exerts a profound influence on the molecule's electronic properties. This is primarily due to two opposing electronic effects: the inductive effect (-I) and the mesomeric (or resonance) effect (+M).

-

Inductive Effect (-I): As a halogen, bromine is significantly more electronegative than carbon. This high electronegativity causes bromine to pull electron density away from the C9 carbon through the sigma bond. This inductive withdrawal of electrons is a powerful deactivating effect that reduces the electron density across the entire aromatic system.[5]

-

Mesomeric Effect (+M): Bromine possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the π-system of the acridine ring.[6] This donation of electron density via resonance counteracts the inductive effect. However, for halogens beyond the second period (like bromine), the orbital overlap with carbon's 2p orbitals is poor, making the +M effect significantly weaker than the -I effect.

Consequently, the net electronic effect of bromine in this compound is strongly electron-withdrawing.[3][6] This electron deficiency is most pronounced at the C9 position, making it highly susceptible to nucleophilic attack.

Impact on Spectroscopic Properties

The electron-withdrawing nature of bromine can be observed through various spectroscopic techniques. The perturbation of the electronic environment of the acridine core leads to shifts in NMR signals and changes in UV-Visible absorption and fluorescence spectra.

| Property | Acridine (Reference) | This compound | Rationale for Change |

| ¹H NMR | Protons near N are downfield | Protons on the rings adjacent to C9 are further deshielded. | The -I effect of bromine withdraws electron density, reducing the shielding of nearby protons and shifting their signals downfield. |

| ¹³C NMR | C9 signal is ~148 ppm | C9 signal is shifted significantly. | The direct attachment of the electronegative bromine atom causes a strong deshielding effect on the C9 carbon. |

| UV-Vis λₘₐₓ | Complex bands ~350-400 nm | Minor bathochromic or hypsochromic shifts. | The electronic perturbation can slightly alter the energy of π-π* transitions. The effect is less pronounced than for strongly donating or withdrawing groups.[7] |

| Fluorescence | Emits in the blue-violet region | Fluorescence quantum yield may be reduced. | The "heavy atom effect" of bromine promotes intersystem crossing (ISC) from the singlet excited state to the triplet state, which can quench fluorescence. |

Reactivity Profile: A Hub for Nucleophilic Aromatic Substitution (SₙAr)

The most significant chemical consequence of bromine's electron-withdrawing effect is the activation of the C9 position towards Nucleophilic Aromatic Substitution (SₙAr) .[3] The acridine nitrogen already withdraws electron density from C9, and the addition of bromine further depletes this position, making it highly electrophilic.

This enhanced reactivity allows bromine to act as an excellent leaving group, facilitating the synthesis of a wide range of 9-substituted acridine derivatives.[3][8] This is a cornerstone of its utility in medicinal chemistry, where various amines, thiols, and other nucleophiles are introduced at this position to create biologically active molecules.[2][9] The general order of leaving group ability in SₙAr reactions on activated systems can vary, but for many heterocyclic systems, halides like bromine and chlorine are very effective.[10]

Part 3: Field-Proven Methodology: Nucleophilic Substitution

The substitution of the bromo group is a key reaction for functionalizing the acridine scaffold. The following protocol provides a validated, general procedure for the synthesis of 9-aminoacridine derivatives from this compound, a reaction class pivotal for developing DNA intercalators and enzyme inhibitors.[2][11]

Experimental Protocol: Synthesis of a 9-Aminoacridine Derivative

This protocol is adapted from established methods for the synthesis of 9-anilinoacridines from 9-haloacridine precursors. It leverages a polar aprotic solvent to facilitate the SₙAr reaction.

Materials:

-

This compound

-

A primary or secondary amine (e.g., aniline, benzylamine)

-

Dimethylformamide (DMF) or Dimethylacetamide (DMAc) as solvent

-

Potassium carbonate (K₂CO₃) or another non-nucleophilic base (optional, to scavenge HBr)

-

Standard reaction flask with condenser and nitrogen inlet

-

TLC plates for reaction monitoring

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask, add this compound (1 equivalent), the chosen amine (1.1-1.5 equivalents), and the polar aprotic solvent (e.g., DMF).

-

Inert Atmosphere: Purge the flask with nitrogen or argon to create an inert atmosphere.

-

Heating: Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

-

Monitoring: Monitor the reaction's progress using TLC, typically with a mobile phase such as chloroform:methanol or ethyl acetate:hexane. The disappearance of the this compound spot indicates the reaction is proceeding.

-

Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

-

Precipitation: Pour the reaction mixture into a beaker of cold water. The desired 9-substituted aminoacridine product, being less soluble in water, will precipitate out.

-

Isolation and Washing: Collect the solid product by vacuum filtration. Wash the solid sequentially with water and then a small amount of a non-polar solvent like diethyl ether or hexane to remove residual starting materials.

-

Purification: If necessary, the crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Mechanism Visualization: SₙAr Reaction at the C9 Position

Caption: Generalized mechanism for the SₙAr reaction on this compound.

Part 4: Applications in Drug Development and Materials Science

The facile displacement of the bromine atom makes this compound a valuable building block in multiple scientific domains.

-

Anticancer Drug Development: Many potent anticancer agents are 9-aminoacridine derivatives. The planar acridine core acts as a DNA intercalator, while the 9-substituent can interact with enzymes like topoisomerase II, leading to cell cycle arrest and apoptosis.[1][2] this compound is a key precursor for synthesizing libraries of these compounds to optimize activity and reduce toxicity.[9]

-

Antimalarial and Antibacterial Agents: The acridine scaffold is also present in antimalarial drugs. By using this compound as a starting material, chemists can introduce various side chains designed to target parasitic or bacterial processes.[2]

-

Fluorescent Probes and Materials: While the heavy atom effect of bromine can quench fluorescence, this compound can serve as an intermediate for creating highly fluorescent molecules.[3] Substitution of the bromine with fluorophores or environmentally sensitive groups allows for the development of probes for biological imaging and sensing. In materials science, it is a precursor for polycyclic aromatic hydrocarbons (PAHs) used in applications like Organic Light-Emitting Diodes (OLEDs).[12][13]

Conclusion

The bromine atom in this compound is not a passive substituent; it is a powerful electronic director that defines the molecule's chemical personality. Its strong inductive electron-withdrawing effect renders the C9 position highly electrophilic, transforming it into a hotspot for nucleophilic aromatic substitution. This predictable reactivity provides a reliable gateway for the synthesis of a diverse portfolio of 9-substituted acridines. The principles outlined in this guide—from the causal relationship between electronic structure and reactivity to the practical execution of synthetic protocols—underscore the importance of this compound as a foundational tool for innovation in medicinal chemistry and materials science.

References

- The Pivotal Role of Bromine in the Reactivity of 3-Bromo-1H-indole-2-carbaldehyde: An In-depth Technical Guide. Benchchem.

- Effect of bromine substituent on optical properties of aryl compounds.

- Applications of 9-Chloroacridine in Pharmaceuticals. Kronika Journal.

- This compound. CymitQuimica.

- WO2011051950A1 - 9-aminoacridine derivatives, their preparation and uses.

- Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion.

- Synthesis, computational study and biological evaluation of 9-acridinyl and 1-coumarinyl-1,2,3-triazole-4-yl derivatives as topoisomerase II inhibitors. PMC - NIH.

- This compound 97 4357-57-7. Sigma-Aldrich.

- 9-Bromoanthracene | CAS Number 1564-64-3. Ossila.

- Application Notes and Protocols for Nucleophilic Substitution Reactions with 9-Chloroacridine. Benchchem.

- A new look at 9-substituted acridines with various biological activities. PubMed.

- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing).

- Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. [Source not explicitly provided in search results].

- 9-substituted acridine derivatives with long half-life and potent antitumor activity. PubMed.

- In-Depth Technical Guide: Solubility and Stability of 9-Amino-2-bromoacridine. Benchchem.

Sources

- 1. Synthesis, computational study and biological evaluation of 9-acridinyl and 1-coumarinyl-1,2,3-triazole-4-yl derivatives as topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A new look at 9-substituted acridines with various biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 4357-57-7: this compound | CymitQuimica [cymitquimica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 8. WO2011051950A1 - 9-aminoacridine derivatives, their preparation and uses - Google Patents [patents.google.com]

- 9. 9-substituted acridine derivatives with long half-life and potent antitumor activity: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. kronika.ac [kronika.ac]

- 12. ossila.com [ossila.com]

- 13. Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition - Journal of King Saud University - Science [jksus.org]

The Ascending Trajectory of 9-Bromoacridine in Medicinal Chemistry: A Technical Guide

Foreword: Unveiling the Potential of a Halogenated Scaffold

In the ever-evolving landscape of drug discovery, the strategic modification of privileged scaffolds remains a cornerstone of medicinal chemistry. The acridine core, a tricyclic aromatic heterocycle, has long been recognized for its diverse pharmacological activities. However, the introduction of a bromine atom at the 9-position imparts a unique set of physicochemical properties, transforming the parent acridine into a highly versatile and reactive building block: 9-bromoacridine. This technical guide provides an in-depth exploration of the burgeoning potential of this compound in medicinal chemistry, offering researchers, scientists, and drug development professionals a comprehensive overview of its synthesis, reactivity, and multifaceted applications. We will delve into the mechanistic underpinnings of its biological activity, provide field-proven experimental insights, and present a forward-looking perspective on its future in therapeutic development.

The Strategic Advantage of the 9-Bromo Substituent

The bromine atom at the 9-position of the acridine nucleus is not a mere spectator. Its presence significantly influences the molecule's electronic and steric properties, thereby dictating its reactivity and biological interactions. The electron-withdrawing nature of bromine enhances the electrophilicity of the C9 carbon, making it highly susceptible to nucleophilic substitution reactions.[1] This reactivity is the lynchpin for the facile synthesis of a diverse library of 9-substituted acridine derivatives.

Furthermore, the steric bulk of the bromine atom can influence the planarity of the acridine ring and its ability to interact with biological macromolecules. This can lead to altered binding affinities and selectivities for targets such as DNA and various enzymes.

Synthetic Pathways: Harnessing the Reactivity of this compound

This compound serves as a pivotal precursor for a vast array of medicinally relevant compounds. Its synthesis and subsequent derivatization are key to unlocking its therapeutic potential.

Synthesis of the this compound Core

While various methods exist for the synthesis of the acridine scaffold, the direct bromination of acridone followed by subsequent reaction steps is a common approach to introduce the bromine at the 9-position.

Derivatization Strategies at the C9 Position

The enhanced reactivity of the C9 position in this compound opens up a plethora of synthetic possibilities. Two of the most powerful and widely employed methods are the Ullmann condensation and the Suzuki-Miyaura cross-coupling reaction.

The Ullmann condensation is a classic and robust method for forming carbon-nitrogen and carbon-oxygen bonds. In the context of this compound, it allows for the introduction of a wide variety of amine and alcohol-containing moieties, leading to the synthesis of 9-aminoacridine and 9-alkoxyacridine derivatives, respectively. These reactions are typically catalyzed by copper salts.[2][3][4]

Experimental Protocol: Representative Ullmann Condensation of this compound with an Amine

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq), the desired amine (1.2-1.5 eq), copper(I) iodide (CuI, 0.1 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Solvent: Add a high-boiling point polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reaction Conditions: Heat the reaction mixture to 120-150 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 9-aminoacridine derivative.

The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds.[5] This reaction allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 9-position of the acridine ring by coupling this compound with a suitable boronic acid or boronate ester.[6][7][8]

Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling of this compound

-

Reaction Setup: To a degassed mixture of this compound (1.0 eq), the corresponding boronic acid (1.1-1.5 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Base: Add an aqueous solution of a base, typically sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).

-

Reaction Conditions: Heat the reaction mixture to reflux (80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. Monitor the reaction progress by TLC.

-

Work-up: After cooling to room temperature, partition the mixture between water and an organic solvent (e.g., ethyl acetate).

-

Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography to yield the desired 9-substituted acridine.

Therapeutic Applications of this compound Derivatives

The synthetic versatility of this compound has enabled the development of a multitude of derivatives with promising therapeutic applications in several key areas of medicinal chemistry.

Anticancer Agents

The planar aromatic structure of the acridine ring makes it an ideal scaffold for DNA intercalating agents.[9] By inserting between the base pairs of DNA, these compounds can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[9] The substituents at the 9-position play a crucial role in modulating the DNA binding affinity and the biological activity of these compounds.

Furthermore, acridine derivatives have been shown to inhibit topoisomerases, enzymes that are essential for resolving the topological challenges of DNA during various cellular processes.[10][11][12][13] Inhibition of these enzymes leads to the accumulation of DNA strand breaks, which is cytotoxic to cancer cells.

| Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 9-Acridinyl amino acid derivative 6 | A549 (Lung) | <20 | [14] |

| 9-Acridinyl amino acid derivative 7 | A549 (Lung) | <20 | [14] |

| 9-Acridinyl amino acid derivative 8 | A549 (Lung) | ≈ 6 | [14] |

| 9-Acridinyl amino acid derivative 9 | A549 (Lung) | ≈ 6 | [14] |

| 9-Acridinyl-triazole derivative 8 | MCF7 (Breast) | 2.7 | [15] |

| 9-Acridinyl-triazole derivative 8 | DU-145 (Prostate) | 26.1 | [15] |

| 3,9-disubstituted acridine 17a | MCF7 (Breast) | 0.0186 | [16] |

| 3,9-disubstituted acridine 17b | SR (Leukemia) | 0.038 | [16] |

Table 1: Anticancer Activity of Selected 9-Substituted Acridine Derivatives.

Workflow: Screening this compound Derivatives for Anticancer Activity

Caption: A generalized workflow for the discovery and preclinical evaluation of this compound-based anticancer agents.

Anti-Alzheimer's Agents

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles. One of the key therapeutic strategies is the inhibition of cholinesterases (acetylcholinesterase and butyrylcholinesterase), enzymes that break down the neurotransmitter acetylcholine. Several 9-aminoacridine derivatives have shown potent cholinesterase inhibitory activity.[17]

| Derivative | Enzyme | IC₅₀ (µM) | Reference |

| Dibenzyloxy dihydroacridine 1d | BChE | 2.90 | [17][18] |

| Diphenethyl dihydroacridine 1e | BChE | 3.22 | [17][18] |

| Diphenylphosphonate dihydroacridine 1c | BChE | 48.0 | [18] |

Table 2: Cholinesterase Inhibitory Activity of Selected Acridine Derivatives.

Signaling Pathway: Cholinesterase Inhibition in Alzheimer's Disease

Caption: Schematic representation of a this compound derivative intercalating between DNA base pairs.

Topoisomerase Inhibition

Topoisomerases are enzymes that manage the topology of DNA. Topoisomerase inhibitors can act in two main ways: as "poisons" that stabilize the transient covalent complex between the enzyme and DNA, leading to DNA strand breaks, or as "catalytic inhibitors" that interfere with the enzymatic activity without stabilizing the cleavage complex. Many acridine derivatives function as topoisomerase poisons.

Mechanism: Topoisomerase II Inhibition

Caption: The mechanism of action of a this compound derivative acting as a topoisomerase II poison.

Future Perspectives and Conclusion

This compound has firmly established itself as a valuable and versatile scaffold in medicinal chemistry. Its facile derivatization allows for the exploration of a vast chemical space, leading to the discovery of potent and selective modulators of various biological targets. The continued investigation into the structure-activity relationships of this compound derivatives, coupled with advanced computational modeling and innovative biological screening platforms, will undoubtedly pave the way for the development of novel therapeutics for a range of human diseases. The journey of this compound from a reactive chemical intermediate to a promising therapeutic lead is a testament to the power of strategic molecular design in the quest for new medicines.

References

-

Ullmann-type Coupling Reactions. [Link]

-

A new look at 9-substituted acridines with various biological activities. [Link]

-

A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice. [Link]

-

Novel 3,9-Disubstituted Acridines with Strong Inhibition Activity against Topoisomerase I: Synthesis, Biological Evaluation and Molecular Docking Study. [Link]

-

Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives. [Link]

-

Repurposing 9-Aminoacridine as an Adjuvant Enhances the Antimicrobial Effects of Rifampin against Multidrug-Resistant Klebsiella pneumoniae. [Link]

-

Synthesis, computational study and biological evaluation of 9-acridinyl and 1-coumarinyl-1,2,3-triazole-4-yl derivatives as topoisomerase II inhibitors. [Link]

-

9 aminoacridine. [Link]

-

9-Aminoacridine Inhibits Ribosome Biogenesis by Targeting Both Transcription and Processing of Ribosomal RNA. [Link]

-

Inhibition of proliferation (IC 50 values in µM) of compounds 22-29... [Link]

-

Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer's disease. [Link]

- 9-aminoacridine derivatives, their prepar

-

9-Substituted acridine derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors possessing antioxidant activity for Alzheimer's disease treatment. [Link]

- Preparation method of 9-aminoacridine and deriv

-

Synthesis, computational study and biological evaluation of 9-acridinyl and 1-coumarinyl-1,2,3-triazole-4-yl derivatives as topo. [Link]

-

The study of 9,10-dihydroacridine derivatives as a new and effective molecular scaffold for antibacterial agent development. [Link]

-

IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. [Link]

-

Suzuki Coupling. [Link]

-

Acridine derivatives as inhibitors/poisons of topoisomerase II. [Link]

-

Transcriptional Consequences of Topoisomerase Inhibition. [Link]

-

DOT Language. [Link]

-

Ullmann Reaction. [Link]

-

Graphviz and dot: Generating Diagrams with Code. [Link]

-

Mechanism of action of DNA topoisomerase inhibitors. [Link]

-

Chemoselective Suzuki–Miyaura cross‐coupling reaction of 9 with various... [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

-

A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells. [Link]

-

Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. [Link]

-

Drawing graphs with dot. [Link]

-

Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives. [Link]

-

Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. [Link]

-

Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. [Link]

-

Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. [Link]

-

Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer's disease. [Link]

-

B-Alkyl Suzuki Couplings. [Link]

-

User Guide — graphviz 0.21 documentation. [Link]

-

Drugging Topoisomerases: Lessons and Challenges. [Link]

-

DNA binding and Topoisomerase inhibition: How can these mechanisms be explored to design more specific anticancer agents? [Link]

-

IC 50 values for activities towards acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). [Link]

-

MIC values for compounds 7, 9, and 14. [Link]

-

Suzuki reaction. [Link]

-

I want Suggestions on Handling Complex Graph Layouts in Graphviz. [Link]

-

Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies. [Link]

-

Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. [Link]

Sources

- 1. CAS 4357-57-7: this compound | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. Improved synthesis of antiplasmodial 4-aminoacridines and 4,9-diaminoacridines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition - Journal of King Saud University - Science [jksus.org]

- 11. Acridine derivatives as inhibitors/poisons of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. DNA binding and Topoisomerase inhibition: How can these mechanisms be explored to design more specific anticancer agents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, computational study and biological evaluation of 9-acridinyl and 1-coumarinyl-1,2,3-triazole-4-yl derivatives as topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel 3,9-Disubstituted Acridines with Strong Inhibition Activity against Topoisomerase I: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: The Synthetic Utility of 9-Bromoacridine

Introduction

The acridine scaffold is a privileged heterocyclic motif, forming the core structure of numerous compounds with significant applications in medicinal chemistry and materials science. Acridine derivatives are known for their roles as DNA-intercalating agents, fluorescent probes, and building blocks for advanced organic materials.[1] Among the various functionalized acridines, 9-Bromoacridine stands out as a highly versatile and reactive intermediate. Its chemical behavior is dominated by the strategic placement of the bromine atom at the 9-position, which is highly activated towards nucleophilic displacement and metal-catalyzed cross-coupling reactions.[2] This application note provides an in-depth guide to the key synthetic transformations of this compound, complete with field-proven protocols and mechanistic insights for researchers in organic synthesis and drug development.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The most fundamental transformation of this compound is its reaction with nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the acridine nitrogen atom makes the C9 position exceptionally electrophilic, facilitating the addition of a nucleophile. This reaction proceeds through a stabilized anionic intermediate, often called a Meisenheimer complex, followed by the elimination of the bromide leaving group to restore aromaticity.[3][4] This pathway allows for the straightforward introduction of amine, ether, and thioether functionalities.

Synthesis of 9-Anilinoacridines

The synthesis of 9-aminoacridine derivatives is a cornerstone application, as these compounds are widely explored for their biological activities.[5] Direct reaction with anilines or other amines provides a robust method for their preparation.

Protocol 1: Synthesis of N-phenylacridin-9-amine

This protocol details the synthesis of a representative 9-anilinoacridine derivative from this compound and aniline.

-

Materials:

-

This compound (1.0 eq)

-

Aniline (1.5 eq)

-

Phenol (as solvent)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add this compound and phenol.

-

Heat the mixture to 80 °C until the solids are fully dissolved.

-

Add aniline and potassium carbonate to the reaction mixture.

-

Increase the temperature to 120-130 °C and maintain for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction to room temperature and add a 10% aqueous sodium hydroxide solution to precipitate the product.

-

Filter the crude solid, wash with water, and then recrystallize from ethanol to yield the pure N-phenylacridin-9-amine.

-

-

Causality and Insights:

-

Phenol serves not only as a high-boiling solvent but also as a mild acid catalyst that protonates the acridine nitrogen, further activating the C9 position towards nucleophilic attack.

-

Potassium carbonate acts as a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. An alternative approach avoids phenol by using a polar aprotic solvent at elevated temperatures.[6]

-

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry relies heavily on palladium-catalyzed cross-coupling reactions to form C-N, C-C, and C-O bonds with high efficiency and functional group tolerance. This compound is an excellent substrate for these transformations.

Buchwald-Hartwig Amination

For amines that are sensitive to the high temperatures of classical SNAr conditions or for constructing more complex amine linkages, the Buchwald-Hartwig amination is a superior method.[7] This reaction uses a palladium catalyst with a specialized phosphine ligand to couple aryl halides with amines under milder conditions.[8]

Protocol 2: Buchwald-Hartwig Amination of this compound